1H-Indole-3-ethanethioic acid
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Overview
Description
1H-Indole-3-ethanethioic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical research and development .
Preparation Methods
The synthesis of 1H-Indole-3-ethanethioic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-3-ethanethioic acid has numerous applications in scientific research:
Biology: Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanethioic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
1H-Indole-3-ethanethioic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, it has been studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
79582-53-9 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethanethioic S-acid |
InChI |
InChI=1S/C10H9NOS/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13) |
InChI Key |
RSRQOOVRNRWMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)S |
Origin of Product |
United States |
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